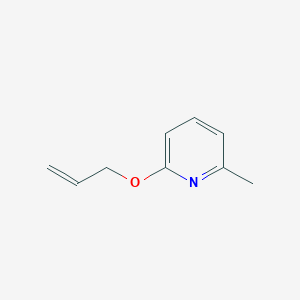
2-Methyl-6-(prop-2-en-1-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(prop-2-en-1-yloxy)pyridine is a pyridine-based compound known for its versatile properties. It has a molecular formula of C9H11NO and a molecular weight of 149.193 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(prop-2-en-1-yloxy)pyridine typically involves the reaction of 2-methylpyridine with prop-2-en-1-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow methods. This approach allows for better control over reaction conditions, higher yields, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(prop-2-en-1-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the pyridine ring, to form various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or organometallic reagents.
Major Products: The major products formed from these reactions include various substituted pyridines and pyridine N-oxides, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Methyl-6-(prop-2-en-1-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(prop-2-en-1-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating cellular signaling pathways.
Comparison with Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with similar chemical properties.
6-Methylquinoline: Another nitrogen-containing heterocycle with diverse applications.
2-Methyl-6-(prop-2-en-1-yloxy)quinoline: A structurally related compound with potential biological activities.
Uniqueness: 2-Methyl-6-(prop-2-en-1-yloxy)pyridine stands out due to its unique combination of a pyridine ring and an allyloxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-6-prop-2-enoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-7-11-9-6-4-5-8(2)10-9/h3-6H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUFNVFXCPVVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
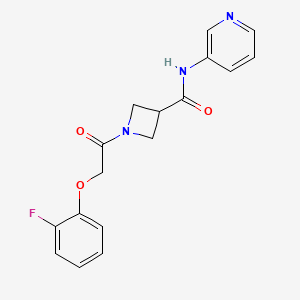

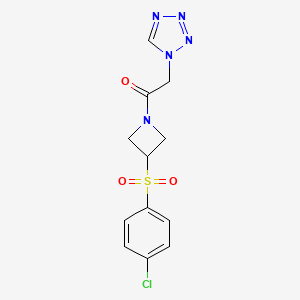
![(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2982894.png)
![bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2982896.png)
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2982897.png)
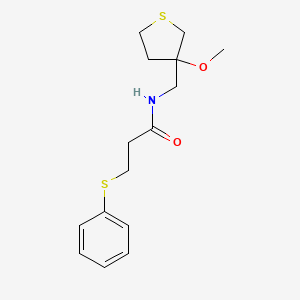

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982901.png)
![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)
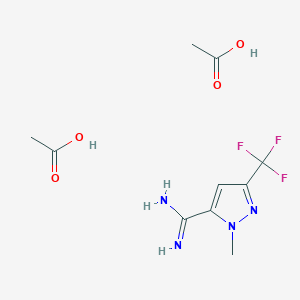
![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)
